Nalbuphine

Beschreibung

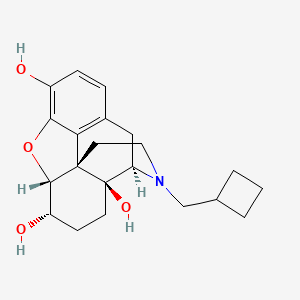

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4R,4aS,7S,7aR,12bS)-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO4/c23-14-5-4-13-10-16-21(25)7-6-15(24)19-20(21,17(13)18(14)26-19)8-9-22(16)11-12-2-1-3-12/h4-5,12,15-16,19,23-25H,1-3,6-11H2/t15-,16+,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NETZHAKZCGBWSS-CEDHKZHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)CN2CC[C@]34[C@@H]5[C@H](CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23277-43-2 (hydrochloride) | |

| Record name | Nalbuphine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020594836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023345 | |

| Record name | Nalbuphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nalbuphine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014982 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.09e+00 g/L | |

| Record name | Nalbuphine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00844 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nalbuphine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014982 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20594-83-6 | |

| Record name | Nalbuphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20594-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nalbuphine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020594836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nalbuphine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00844 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nalbuphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nalbuphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NALBUPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2T84IQI2K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nalbuphine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014982 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

230 °C (hydrochloride salt) | |

| Record name | Nalbuphine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00844 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nalbuphine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014982 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Chemistry and Structural Insights of Nalbuphine

Advanced Synthetic Methodologies for Nalbuphine Production and Analogues

Traditional methods for synthesizing noroxymorphone (B159341) from thebaine involve a multistep sequence including oxidation, reduction, and N- and O-demethylation steps. uq.edu.auacs.orggoogle.com The demethylation steps have historically presented challenges due to the use of toxic and corrosive reagents like alkyl chloroformates or boron tribromide. uq.edu.auacs.org

Recent advancements in synthetic methodologies aim to address these limitations by developing greener and more efficient processes. One such approach involves the electrochemical N-demethylation of oxycodone, an intermediate in the synthesis of noroxymorphone from thebaine. uq.edu.auacs.org This method utilizes anodic oxidative intramolecular cyclization followed by hydrolysis. uq.edu.auacs.org Another reported method involves the use of organophotocatalysis with molecular oxygen as the terminal oxidant and an organic dye as a photocatalyst for the N-demethylation step. acs.org

Alternative routes to this compound and its analogues have explored the use of oxazolidine (B1195125) intermediates derived from oxymorphone. cdnsciencepub.comresearchgate.netresearchgate.netwipo.int These oxazolidines can react with Grignard reagents in a one-pot sequence to directly yield N-substituted derivatives, including those with the cyclobutylmethyl group present in this compound. cdnsciencepub.comresearchgate.netresearchgate.netwipo.int This approach offers a more efficient synthesis compared to multi-step processes. cdnsciencepub.comresearchgate.netresearchgate.netwipo.int

Several methods for the synthesis of this compound via noroxymorphone have been explored, including alkylation with cyclobutane (B1203170) carbonyl chloride followed by hydrogenation, or reaction with cyclobutane methanol (B129727) using pyridinium (B92312) chlorochromate (PCC) and a ruthenium catalyst. researchgate.net A simpler method involves alkylating noroxymorphone with cyclobutyl methyl bromide to form nalbuphone, followed by reduction of the carbonyl group using a sodium borohydride (B1222165) and iodine system. researchgate.net

Derivatization Strategies and Novel Compound Synthesis based on this compound Scaffold

The this compound scaffold, based on the morphinan (B1239233) structure, serves as a foundation for synthesizing novel compounds with altered pharmacological properties. Derivatization strategies often focus on modifying key positions on the molecule, such as the nitrogen atom, the hydroxyl groups, and the phenanthrene (B1679779) core.

The synthesis of bivalent ligands, linking this compound or related structures to other pharmacophores, has been explored to investigate interactions at multiple opioid receptor sites. nih.govoup.com The stereochemistry of the pharmacophores, the nature of the N-substituents, and the length and type of the linker are crucial factors influencing the binding affinity and activity of these bivalent ligands at opioid receptors. nih.govoup.com

Modification of the N-17 position is a common strategy in the synthesis of novel morphinan derivatives. mdpi.com Replacing the N-methyl group found in natural opiates with other substituents, such as the N-cyclobutylmethyl group in this compound, significantly impacts the pharmacological profile. mdpi.comresearchgate.netplos.org

Derivatization at the hydroxyl groups has also been investigated. For instance, the synthesis and evaluation of this compound glucuronides, specifically this compound-6-glucuronide (N6G) and this compound-3-glucuronide (N3G), have shown that N6G exhibits stronger antinociceptive effects than this compound in animal models. nih.gov This highlights the potential for generating active metabolites or analogues through derivatization.

Stereochemical Aspects of Opioid Receptor Binding and Activation

Opioid receptors exhibit stereoselectivity in their binding with ligands; typically, the levorotatory isomers of morphinan derivatives are the pharmacologically active forms. mdpi.compainphysicianjournal.com this compound is the (-)-isomer. scispace.com The three-dimensional structure of this compound, with its defined stereocenters at positions 5, 6, 13, 14, and the nitrogen-bearing carbon, dictates its precise fit and interaction with the opioid receptor binding pocket.

The stereochemistry of ligands is a crucial factor affecting their interaction with opioid receptor binding sites. nih.govoup.com Studies on bivalent ligands containing enantiomeric forms of pharmacophores have shown that stereochemistry is likely responsible for differences in affinity and potency. oup.com The specific stereochemical configuration of the morphinan core and its substituents in this compound allows it to interact distinctly with the mu and kappa opioid receptors, leading to its mixed agonist-antagonist profile. The binding of this compound to opioid receptors involves interactions with specific amino acid residues within the transmembrane helices and extracellular loops of the receptor proteins. mdpi.com

Molecular and Cellular Pharmacodynamics of Nalbuphine

Opioid Receptor Binding Kinetics and Affinities

Nalbuphine exhibits varying affinities and efficacies at different opioid receptor subtypes. Studies have investigated its binding characteristics to the mu (μ), kappa (κ), and delta (δ) opioid receptors, as well as sigma receptors pediatriconcall.comnih.gov.

Mu-Opioid Receptor (MOR) Binding Characteristics and Subtype Interactions

This compound binds to the mu-opioid receptor (MOR) with high affinity nih.gov. However, its activity at the MOR is that of a partial agonist or antagonist wikipedia.orgpatsnap.compainphysicianjournal.com. This partial agonism or antagonism at the MOR is believed to contribute to its analgesic effects while potentially mitigating some of the adverse effects associated with full MOR agonists, such as respiratory depression and euphoria researchgate.netpatsnap.com. Some research indicates that this compound may act as a moderate-efficacy partial agonist or antagonist at the MOR wikipedia.org. In displacement studies using rat brain homogenates, this compound showed the highest affinity (Ki) for mu receptors at 0.5 nM nih.gov.

Kappa-Opioid Receptor (KOR) Binding Characteristics and Efficacy Profiles

This compound demonstrates high affinity for the kappa-opioid receptor (KOR) wikipedia.org. It is considered a full agonist or a high-efficacy partial agonist at the KOR wikipedia.orgpatsnap.commdpi.comguidetopharmacology.org. This agonistic activity at the KOR is primarily responsible for the analgesic effects of this compound nih.govpatsnap.com. Activation of KORs can also contribute to sedation and, at higher doses, potentially dysphoria wikipedia.orgpatsnap.com. Based on GTPγS binding assays, this compound has been described as a full agonist on kappa opioid receptors mdpi.com. Its EC50 value in stimulating [35S]GTPγS binding mediated by the kappa opioid receptor has been reported nih.gov.

Delta-Opioid Receptor (DOR) and Sigma Receptor Interaction Studies

This compound has relatively low affinity for the delta-opioid receptor (DOR) wikipedia.orgnih.gov. While some binding to the delta receptor has been noted, its activity at this receptor is minimal pediatriconcall.com. Studies have shown that this compound has weak or no affinity for sigma receptors wikipedia.org. Research investigating the anti-analgesic effects of agonist-antagonist opioids, including this compound, found that selective NOP receptor antagonists, but not the sigma receptor antagonist BD 1047, antagonized this compound anti-analgesia, suggesting minimal involvement of sigma receptors in this effect nih.gov.

Here is a summary of this compound's binding affinities (Ki) for opioid receptors:

| Receptor Subtype | Binding Affinity (Ki) | Species/Tissue | Reference |

| Mu (μ) | 0.5 nM | Rat brain homogenates | nih.gov |

| Kappa (κ) | 29 nM | Rat brain homogenates | nih.gov |

| Delta (δ) | 60 nM | Rat brain homogenates | nih.gov |

| Sigma (σ) | > 100,000 nM | wikipedia.org |

Note: Binding affinities can vary depending on the experimental conditions and the source of the receptor.

Receptor Signaling Pathways and Effector Coupling

Opioid receptors are G-protein coupled receptors (GPCRs) mdpi.comchemrxiv.org. Upon ligand binding, they undergo conformational changes that lead to the activation of intracellular signaling pathways mdpi.comdrugbank.com.

G-Protein Coupled Receptor (GPCR) Activation and Inhibition of Adenylate Cyclase

Activation of opioid receptors, including KOR and MOR, typically leads to the inhibition of adenylate cyclase activity mdpi.comdrugbank.comscirp.org. This occurs through the coupling of the activated receptor to inhibitory G proteins (Gi/Go) mdpi.comdrugbank.com. The Gαi subunit inhibits adenylate cyclase, reducing the intracellular concentration of cyclic AMP (cAMP) mdpi.comdrugbank.com. The Gβγ subunits can also modulate other effector proteins, such as ion channels mdpi.comdrugbank.com. This compound, as a KOR agonist and MOR partial agonist/antagonist, influences these pathways. Its agonistic activity at the KOR stimulates [35S]GTPγS binding, indicating G-protein activation mdpi.comnih.gov. Studies have shown that this compound can inhibit forskolin-stimulated adenylate cyclase activity in cells expressing kappa opioid receptors researchgate.net.

Beta-Arrestin Recruitment and Receptor Desensitization Mechanisms

Beyond G-protein coupling, activated GPCRs can also recruit beta-arrestins, which play roles in receptor desensitization, internalization, and the activation of alternative signaling pathways chemrxiv.orgdrugbank.com. Beta-arrestins can uncouple the receptor from G-proteins, terminating signal transduction drugbank.com. Receptor phosphorylation by G protein-coupled receptor kinases (GRKs) often precedes beta-arrestin recruitment chemrxiv.orgdrugbank.com. While G-protein signaling is primarily associated with the therapeutic effects of opioids, beta-arrestin recruitment has been implicated in some of the undesirable side effects, such as tolerance and respiratory depression researchgate.netprimescholars.comnih.gov. This compound's interaction with beta-arrestin recruitment pathways is an area of ongoing research, particularly in the context of biased agonism researchgate.netprimescholars.com. Some studies suggest that this compound may have a different profile of beta-arrestin recruitment compared to full MOR agonists researchgate.net. The concept of biased agonism explores ligands that preferentially activate either G-protein signaling or beta-arrestin recruitment chemrxiv.orgresearchgate.net.

Here is a summary of this compound's receptor activity profile:

| Receptor Subtype | Primary Activity | Key Effects Mediated | Reference |

| Mu (μ) | Partial Agonist / Antagonist | Analgesia (partial), potential for reversing respiratory depression fda.gov | wikipedia.orgpatsnap.compainphysicianjournal.com |

| Kappa (κ) | Full Agonist / High-Efficacy Partial Agonist | Analgesia, Sedation, Dysphoria (dose-dependent) | wikipedia.orgpatsnap.commdpi.com |

| Delta (δ) | Minimal/Low Affinity | Minimal known contribution to primary effects | wikipedia.orgpediatriconcall.comnih.gov |

| Sigma (σ) | Minimal/No Affinity | Minimal known interaction | wikipedia.orgpediatriconcall.comnih.gov |

Ion Channel Modulation and Downstream Intracellular Signaling Cascades

Opioid receptors, including MOR and KOR, are G protein-coupled receptors (GPCRs) that primarily couple to pertussis toxin-sensitive Gi/Go proteins. jove.comoup.com Upon agonist binding, these receptors undergo conformational changes that lead to the dissociation of the Gαi/Go subunit from the Gβγ dimer. mdpi.com This dissociation initiates a cascade of downstream intracellular events.

One of the key downstream effects involves the modulation of ion channels. Activation of Gi/Go proteins by opioid receptors leads to the inhibition of adenylyl cyclase, resulting in decreased production of cyclic AMP (cAMP). oup.commdpi.com Reduced cAMP levels can affect the activity of various enzymes and ion channels, including protein kinase A (PKA). mdpi.com

Furthermore, the Gβγ subunits can directly interact with and modulate ion channels. Opioid receptor activation can lead to the activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs), causing an influx of potassium ions and subsequent membrane hyperpolarization. oup.comresearchgate.net This hyperpolarization inhibits neuronal excitability. The Gαi subunit also plays a role in regulating GIRK activity. researchgate.net

Opioid receptors also inhibit voltage-gated calcium channels (VGCCs), primarily through the action of the Gβγ subunit. oup.comresearchgate.net Inhibition of VGCCs reduces calcium influx into the presynaptic terminal, thereby decreasing the release of neurotransmitters involved in pain signaling, such as substance P. patsnap.comcancer.govresearchgate.net

Research indicates that this compound can influence these signaling pathways. Studies have investigated the effects of this compound on inflammatory mediators and signaling pathways like NF-κB, suggesting a role in modulating inflammatory pain. researchgate.net For instance, this compound has been shown to down-regulate the NF-κB pathway at the spinal cord level in a rat model of inflammatory visceral pain, leading to a reduction in inflammatory cytokines such as TNF-α, IL-1β, IL-2, and IL-6. researchgate.net

Mechanistic Basis of Mixed Agonist-Antagonist Action

This compound is classified as a mixed agonist-antagonist opioid modulator due to its differential activity at MOR and KOR. wikipedia.orgontosight.ai It acts as an agonist at KOR and an antagonist or partial agonist at MOR. pfizermedicalinformation.comontosight.aipharmacytimes.com This dual action underlies its analgesic properties and its distinct safety profile compared to pure MOR agonists like morphine. patsnap.comresearchgate.net

Molecular Determinants of Differential Efficacy at MOR and KOR

The differential efficacy of this compound at MOR and KOR is determined by its specific binding interactions with the distinct structural features of these receptors. While the exact molecular details are still under investigation, studies on opioid receptor-ligand interactions provide insights. Opioid receptors share a common GPCR structure with seven transmembrane helices, but differences in the amino acid sequences, particularly within the ligand-binding pocket and intracellular coupling domains, contribute to selective ligand binding and differential activation. jove.com

This compound binds with high affinity to both MOR and KOR, but its ability to induce a conformational change that leads to receptor activation (efficacy) differs between the two receptors. wikipedia.org It behaves as a high-efficacy partial agonist at KOR, meaning it can elicit a strong, though not necessarily maximal, response upon binding. wikipedia.orgresearchgate.net In contrast, it acts as a moderate-efficacy partial agonist or antagonist at MOR, producing a limited or no stimulatory effect and potentially blocking the effects of full MOR agonists. wikipedia.orgpharmacytimes.comresearchgate.net

Studies using techniques like [35S]GTPγS binding assays have demonstrated this compound's functional profile at MOR and KOR. These assays measure the activation of G proteins upon ligand binding, providing an indication of receptor efficacy. researchgate.netnih.gov

Table 1: In Vitro Efficacy and Affinity of this compound at Opioid Receptors

| Receptor | Activity Classification | EC50 (nM) | Emax (% of full agonist) | Ki (nM) |

| MOR | Moderate-efficacy partial agonist/Antagonist wikipedia.orgpharmacytimes.comresearchgate.net | 14 researchgate.net | 47 researchgate.net | 0.89 researchgate.net |

| KOR | High-efficacy partial agonist wikipedia.orgpfizermedicalinformation.comresearchgate.net | 27 researchgate.net | 81 researchgate.net | 2.2 researchgate.net |

| DOR | Low affinity wikipedia.org | - | - | 240 researchgate.net |

Note: Data compiled from cited sources. Specific values may vary depending on the experimental system and conditions.

The structural nuances of the binding sites in MOR and KOR dictate how this compound interacts and the resulting conformational changes. Minor differences in amino acid residues within the binding pocket can lead to differential stabilization of active versus inactive receptor conformations by this compound, explaining its varied efficacy.

Elucidation of Molecular Mechanisms Underlying Ceiling Effects

This compound exhibits a ceiling effect for certain pharmacological responses, notably respiratory depression. pfizermedicalinformation.comontosight.aipharmacytimes.com This means that beyond a certain dose, increasing the amount of this compound administered does not lead to a further increase in the effect. The molecular mechanisms underlying this ceiling effect are linked to its partial agonist activity, particularly at the MOR.

For effects mediated by MOR activation, such as respiratory depression, this compound's nature as a partial agonist limits the maximal response it can elicit. Unlike full agonists that can fully activate a large proportion of receptors, a partial agonist, even at high concentrations and full receptor occupancy, can only induce a submaximal activation. oup.com This inherent limitation in the efficacy at MOR translates into a ceiling on the physiological response.

While this compound is a high-efficacy partial agonist at KOR, the analgesic effects are primarily attributed to KOR activation, which is associated with a lower risk of respiratory depression compared to MOR activation. ontosight.aipatsnap.com The ceiling effect on respiratory depression is a crucial safety feature of this compound. ontosight.aie-lactancia.orgprimescholars.com

Investigations into Receptor Dimerization and Allosteric Modulation

Opioid receptors, like other GPCRs, can exist as monomers or form homodimers (two identical receptors) or heterodimers (two different receptors). jove.comnih.gov Receptor dimerization can influence ligand binding, signaling, and trafficking, potentially contributing to the complex pharmacological profile of opioids. nih.gov

Research into receptor dimerization explores how the interaction between two receptor protomers affects their function. Bivalent ligands, designed to interact with two binding sites simultaneously (either on the same receptor or on a dimer), are used to probe the role of dimerization. nih.gov Studies have investigated bivalent ligands incorporating pharmacophores related to this compound to understand their interactions with opioid receptor dimers. nih.gov

Allosteric modulation involves the binding of a ligand to a site distinct from the orthosteric binding site (where the primary agonist or antagonist binds). stanford.edubiorxiv.org Allosteric modulators can enhance (positive allosteric modulation, PAM) or inhibit (negative allosteric modulation, NAM) the effects of orthosteric ligands or even induce a conformational change in the receptor on their own. mdpi.comstanford.edubiorxiv.orgpnas.orgpnas.org

While this compound primarily acts at the orthosteric binding sites of MOR and KOR, the possibility of allosteric modulation influencing its activity or the activity of other opioids in the presence of this compound has been explored in broader opioid research. Studies on novel allosteric modulators of the MOR highlight the potential for modulating opioid receptor function through sites other than the main ligand-binding pocket. stanford.edubiorxiv.orgpnas.orgpnas.org This area of research is particularly relevant for developing safer analgesics and treatments for opioid-related issues. stanford.edubiorxiv.orgpnas.org Although direct evidence of this compound acting as an allosteric modulator or its effects being significantly modified by known allosteric sites is less prominent in the current literature, the concept of allosteric modulation is an active area of opioid receptor research that could potentially shed further light on the nuances of this compound's interactions in the future.

Table 2: Summary of this compound's Receptor Interactions

| Receptor | Primary Action | Effect |

| MOR | Antagonist or Partial Agonist wikipedia.orgpharmacytimes.com | Blocks or partially activates MOR; contributes to ceiling effects pfizermedicalinformation.comontosight.ai |

| KOR | Agonist pfizermedicalinformation.comontosight.ai | Activates KOR; contributes to analgesia ontosight.aipatsnap.com |

| DOR | Low Affinity wikipedia.org | Minimal interaction at therapeutic doses wikipedia.org |

Pharmacokinetics and Biotransformation Research of Nalbuphine

Absorption Mechanisms and Bioavailability Investigations in Preclinical Models

Nalbuphine is characterized by poor oral bioavailability, primarily attributed to extensive first-pass metabolism. mdpi.comprimescholars.comjbclinpharm.org Studies in preclinical models, such as rats and mice, have contributed to understanding its absorption characteristics. In rats, the time to reach maximum serum concentration (Tmax) after oral administration typically ranges from 15 to 30 minutes, which aligns with observations following intraperitoneal dosing in mice. researchgate.net Oral bioavailability in rats has been reported to be low, ranging from less than 1% to 2.7%. mdpi.com

Investigations into alternative routes of administration have been conducted to bypass the significant first-pass effect. Studies evaluating intranasal administration in infants, for instance, have shown a bioavailability of approximately 50%, suggesting better absorption via the nasal mucosa compared to the oral route. frontiersin.orgfrontiersin.orgjbclinpharm.org

Analysis of First-Pass Metabolism and Hepatic Clearance

This compound undergoes extensive first-pass metabolism, which is the primary reason for its low oral bioavailability. mdpi.comprimescholars.comjbclinpharm.org This metabolism largely occurs in the liver. mdpi.comnih.gov Hepatic clearance is a major factor in the elimination of this compound from the body. mdpi.com Approximately 75% of this compound is metabolized by UDP-glucuronosyltransferases (UGTs), while about 25% is metabolized by cytochrome P450 (CYP) enzymes. mdpi.comresearchgate.netfrontiersin.orgnih.gov The systemic clearance of this compound is high, approximating liver blood flow. mdpi.com

Distribution Dynamics in Biological Systems

This compound exhibits specific distribution characteristics within biological systems. It is a low molecular weight, water-soluble molecule with relatively low plasma protein binding, approximately 50%. nih.govmdpi.com This contributes to a large volume of distribution, indicating considerable tissue uptake. jbclinpharm.orgnih.gov

Blood-Brain Barrier Permeability Studies and Central Nervous System Distribution

This compound has a partial degree of penetrance through the blood-brain barrier (BBB). mdpi.com Its entry into the central nervous system (CNS) is influenced by P-glycoprotein (P-gp)-mediated efflux. mdpi.comnih.gov Studies have suggested that this compound is a substrate for P-gp. mdpi.comnih.govuniversiteitleiden.nl In vitro studies using cell systems have indicated that this compound has a moderate passive permeability rate across the BBB membrane. universiteitleiden.nl The contribution of both P-gp mediated transport and transmembrane passive permeability rates are considered important for the influence of BBB transport on the pharmacokinetics and pharmacodynamics of opioids like this compound. universiteitleiden.nl

The distribution of this compound binding sites in the CNS correlates well with the distribution of mu and kappa opioid receptors. nih.gov In displacement studies in rat brain homogenates, this compound demonstrated the highest affinity for mu receptors, with lower affinities for kappa and delta opioid receptors. nih.gov

Hepatic Metabolism Pathways and Enzyme Systems

The liver is the primary site of this compound metabolism. mdpi.comnih.gov The biotransformation involves both phase I oxidation and phase II glucuronidation. researchgate.netfrontiersin.org Approximately 75% of this compound is metabolized via glucuronidation, while about 25% undergoes oxidation via the cytochrome P450 system. mdpi.comresearchgate.netfrontiersin.orgnih.gov

Characterization of Cytochrome P450 (CYP) Isoform Contributions (e.g., CYP2C9, CYP2C19)

Cytochrome P450 enzymes, specifically CYP2C9 and CYP2C19, are identified as the major CYP isoforms involved in the oxidative metabolism of this compound. researchgate.netfrontiersin.orgnih.govmdpi.com These enzymes are responsible for producing hydroxylated derivatives, namely 3'-hydroxylthis compound and 4'-hydroxylthis compound. researchgate.netnih.gov In vitro studies have indicated that CYP2C8, CYP3A4, and CYP2D6 may also contribute to the formation of these metabolites, although to a lesser extent. mdpi.com Chemical inhibition studies have corroborated the significant involvement of CYP2C9 and CYP2C19 in this compound metabolism. mdpi.com

Specificity of UDP-Glucuronosyltransferase (UGT) Subtypes (e.g., UGT2B7, UGT1A3)

UDP-glucuronosyltransferases (UGTs) play a major role in this compound metabolism, accounting for approximately 75% of its biotransformation. mdpi.comresearchgate.netfrontiersin.orgnih.gov UGT2B7, UGT1A3, and UGT1A9 have been identified as primarily responsible for this compound glucuronidation. researchgate.netfrontiersin.orgnih.gov Specifically, UGT2B7 is the primary enzyme responsible for producing this compound-6-glucuronide. researchgate.netnih.gov UGT1A8 has also been indicated as a contributing isozyme in glucuronidation, particularly in in vitro studies. mdpi.comnih.gov

Here is a data table summarizing key pharmacokinetic parameters from selected studies:

| Parameter | Value (Species/Context) | Source |

| Oral Bioavailability (F) | 12% (Adults) | mdpi.comfrontiersin.org |

| 16.4%-17.4% (Adults) | jbclinpharm.orgfrontiersin.org | |

| <1% to 2.7% (Rats) | mdpi.com | |

| Intranasal Bioavailability | ~50% (Infants) | frontiersin.orgjbclinpharm.org |

| Elimination Half-life (t½) | 3-6 hours (Adults, normal hepatic/renal function) | mdpi.comdovepress.com |

| 2-5 hours (Clinical practice) | primescholars.comresearchgate.netdovepress.com | |

| 2.66 h (Normal liver function group) vs 3.54 h (Moderate/severe liver dysfunction group) (Surgical patients) | dovepress.com | |

| 6.6 to 9.6 h (Oral ER tablets) | mdpi.com | |

| Volume of Distribution (Vd) | 315.5 L (Adults) | nih.gov |

| 100.08 L (Normal liver function group) vs 184.95 L (Moderate/severe liver dysfunction group) (Surgical patients) | dovepress.com | |

| 270-310 L (Healthy volunteers) | jbclinpharm.org | |

| Systemic Clearance (CL) | 1.6 ± 0.4 L/min (Approximates liver blood flow) | mdpi.com |

| 1.5-1.6 l/min (IV, IM, SC in healthy volunteers) | jbclinpharm.org | |

| 27.4 L/h (Patients with normal liver function undergoing surgery) | dovepress.com | |

| Protein Binding | ~50% | nih.govmdpi.com |

| Metabolism Contribution (UGTs) | ~75% | mdpi.comresearchgate.netfrontiersin.orgnih.gov |

| Metabolism Contribution (CYPs) | ~25% | mdpi.comresearchgate.netfrontiersin.orgnih.gov |

Metabolite Identification and Pharmacological Activity Assessment

This compound undergoes significant metabolism, primarily in the liver. The main metabolic pathways involve conjugation via UDP-glucuronosyltransferases (UGTs) and, to a lesser extent, oxidative metabolism mediated by cytochrome P450 (CYP) enzymes. This process leads to the formation of several metabolites, some of which have been investigated for their pharmacological activity.

Characterization of this compound-3-Glucuronide (N3G) and Other Metabolites

Another glucuronide metabolite formed during the biotransformation of this compound is this compound-3-Glucuronide (N3G). guidetopharmacology.orgnih.govsci-hub.se In contrast to N6G, studies evaluating the pharmacological activity of N3G have indicated that this metabolite has no obvious analgesic effect. guidetopharmacology.orgnih.govsci-hub.se In addition to glucuronidation, this compound is also metabolized by cytochrome P450 enzymes, specifically CYP2C9 and CYP2C19, leading to the formation of hydroxylated metabolites, namely 3'-hydroxythis compound (B13440820) and 4'-hydroxythis compound. The pharmacological activity of these hydroxylated metabolites is less extensively characterized compared to the glucuronide conjugates.

Preclinical Pharmacological Investigations of Nalbuphine

In Vitro Receptor Assays and Functional Characterization

In vitro studies using receptor assays and functional characterization techniques have provided detailed insights into nalbuphine's binding affinity and efficacy at different opioid receptor subtypes.

Radioligand Binding and Displacement Assays

Radioligand binding and displacement assays are fundamental techniques used to determine the affinity of a compound for specific receptors. Studies using these methods have shown that this compound binds to mu, kappa, and delta opioid receptors, though with varying affinities fda.govwikipedia.org.

In displacement studies using rat brain homogenates, this compound demonstrated the highest affinity for mu receptors (Ki = 0.5 nM), followed by kappa receptors (Ki = 29 nM) and then delta opioid receptors (Ki = 60 nM) nih.gov. Autoradiographic studies in guinea pig brain and monkey spinal cord sections showed that this compound (300 nM) completely displaced binding at mu and kappa receptors, with no significant alteration in delta receptor binding nih.gov. Another study evaluating binding affinity at human opioid receptor subtypes found that this compound had high affinity for MOR and KOR, and relatively low affinity for DOR wikipedia.org. One study reported KOR binding affinity (Ki) of 6 nM nih.gov.

Table 1: this compound Binding Affinity (Ki) at Opioid Receptors

| Receptor Subtype | Species/Source | Ki (nM) | Reference |

| Mu (µ) | Rat brain homogenates | 0.5 | nih.gov |

| Kappa (κ) | Rat brain homogenates | 29 | nih.gov |

| Delta (δ) | Rat brain homogenates | 60 | nih.gov |

| Kappa (κ) | HEK cells (mouse KOR) | 6 | nih.gov |

| Mu (µ) | Human | High | wikipedia.org |

| Kappa (κ) | Human | High | wikipedia.org |

| Delta (δ) | Human | Low | wikipedia.org |

GTPγS Binding Assays for Receptor Activation Quantification

GTPγS binding assays are used to quantify the functional activation of G protein-coupled receptors, including opioid receptors. These assays measure the ability of a compound to stimulate the binding of [³⁵S]GTPγS to the G protein, indicating receptor activation.

Studies using GTPγS binding assays have characterized this compound as a full agonist at kappa opioid receptors and a weak partial agonist at mu opioid receptors mdpi.comresearchgate.net. This compound has been shown to stimulate [³⁵S]GTPγS binding mediated by the mu opioid receptor and inhibit DAMGO-stimulated [³⁵S]GTPγS binding in cultured cells mdpi.com. The maximal stimulation (Emax) of [³⁵S]GTPγS binding mediated by the kappa opioid receptor by this compound was comparable to that of butorphan (B10826112), although its EC50 value was higher than butorphan but lower than selective agonist U50,488 nih.gov. At the mu receptor, this compound produced minimal stimulation of [³⁵S]GTPγS binding but caused complete inhibition of DAMGO-stimulated binding, indicating mu antagonist activity nih.gov. Another study described this compound as having high-efficacy partial agonist activity at the KOR (EC50 27 nM, Emax 81%) and medium efficacy partial agonist activity at the MOR (EC50 14 nM, Emax 47%) researchgate.net.

Table 2: this compound Efficacy in GTPγS Binding Assays

| Receptor Subtype | Efficacy Description | EC50 (nM) | Emax (%) | Reference |

| Kappa (κ) | Full Agonist | - | - | mdpi.comresearchgate.net |

| Mu (µ) | Weak Partial Agonist | - | - | mdpi.comresearchgate.net |

| Kappa (κ) | High-Efficacy Partial Agonist | 27 | 81 | researchgate.net |

| Mu (µ) | Medium-Efficacy Partial Agonist | 14 | 47 | researchgate.net |

Animal Models for Receptor-Mediated Physiological Responses

Preclinical studies in animal models are essential for evaluating the in vivo effects of this compound, including its impact on pain processing and central nervous system function.

Nociceptive Modulation Studies in Rodent Models (e.g., paw pressure, tail-flick tests)

Rodent models are widely used to assess the analgesic properties of compounds. The paw pressure and tail-flick tests are common methods to evaluate responses to mechanical and thermal noxious stimuli, respectively nih.govgoogle.comnih.govmdpi.com.

Studies using the paw pressure and cold-ethanol tail-flick tests in rats have shown that this compound possesses antinociceptive effects nih.govgoogle.com. Intracisternal administration of this compound-6-glucuronide, a metabolite of this compound, exhibited a stronger analgesic response than this compound in these pain tests nih.gov. The tail-flick method is considered effective for studying opioidergic analgesic profiles mdpi.com. This compound has shown antinociceptive effects in the tail-flick assay after systemic, intracerebroventricular (i.c.v.), or intrathecal administration researchgate.net. The peripheral antinociceptive effect of this compound has also been investigated, with evidence suggesting it is associated with the activation of ATP-sensitive K+ channels in the formalin test model in rats researchgate.net. Local peripheral injection of this compound produced dose-dependent antinociception in both phases of the formalin test, which was prevented by pretreatment with glibenclamide, an ATP-sensitive K+-channel inhibitor researchgate.net.

Central Nervous System Pathway Exploration (e.g., intracranial self-stimulation in animal models)

Intracranial self-stimulation (ICSS) is an operant behavioral paradigm used to evaluate the effects of drugs on brain reward pathways, which are relevant to understanding the abuse potential and motivational aspects of compounds termedia.plnih.govresearchgate.netresearchgate.net. ICSS relies on animals learning to perform a response to receive electrical stimulation in brain regions associated with reward, such as the medial forebrain bundle or ventral tegmental area nih.govresearchgate.net.

Studies using ICSS in rats have explored the effects of this compound on brain stimulation reward. This compound has been tested in ICSS procedures, and its effects have been compared to those of mu opioid agonists termedia.plresearchgate.net. In one study, during vehicle treatment, this compound produced weak facilitation of ICSS that was not dose-dependent researchgate.net. Researchers have used ICSS to study the effects on opioid receptors and the efficiency of agonists and antagonists, with a reasonable dose range of this compound for further ICSS study identified as 1.0 mg/kg termedia.pl. ICSS is considered a valuable tool for assessing the reward-facilitating and anhedonic effects of drugs researchgate.net. The effects of kappa opioid receptor agonists on motivated behavior, studied using ICSS, are also relevant to understanding this compound's profile frontiersin.org.

Peripheral and Central Antagonism Studies in Experimental Pain Models

This compound's mixed agonist-antagonist activity at opioid receptors contributes to its effects in various experimental pain models. It is considered a moderate-efficacy partial agonist or antagonist at the MOR and a high-efficacy partial agonist at the KOR wikipedia.org. This dual action is particularly relevant in pain modulation.

In preclinical models of capsaicin-induced thermal hypersensitivity, this compound has demonstrated a dose-dependent antiallodynic effect dovepress.com. This suggests its involvement in mitigating hypersensitivity to thermal stimuli, a characteristic of certain pain states. The mechanism is thought to involve its interaction with opioid receptors, potentially at both peripheral and central levels.

Studies investigating the interaction of this compound with other opioid agonists in pain models have yielded complex results. For instance, in rhesus monkeys with capsaicin-induced thermal allodynia, the delta opioid receptor (DOR) agonist SNC80 only weakly enhanced this compound's antiallodynic effects, suggesting that DOR-MOR interactions involving this compound in this specific pain model may be less pronounced compared to interactions with other MOR agonists like methadone nih.gov.

Furthermore, research exploring the combination of this compound with cannabinoid receptor agonists in rhesus monkeys showed that neither Δ9-THC nor CP 55,940 significantly altered the antinociceptive effects of this compound in a warm water tail withdrawal procedure doi.org. This contrasts with the observed enhancement of higher efficacy MOR agonists by cannabinoid agonists, indicating potential differences in how this compound's effects are modulated by the endocannabinoid system in this model doi.org.

The ability of this compound to act as a MOR antagonist is also relevant in the context of opioid-induced side effects, such as pruritus. Preclinical studies have shown that this compound can attenuate scratching behavior in mouse models of acute and chronic itch, which is believed to be mediated, in part, through its KOR agonism counteracting MOR-mediated effects mdpi.comnih.gov. For example, in a mouse model of contact dermatitis, this compound significantly decreased scratching in a dose- and time-dependent manner nih.gov.

Neuroendocrine System Modulation in Preclinical Models (e.g., hypothalamic-pituitary-gonadal axis, hormone secretion)

Opioids are known to influence the neuroendocrine system, including the hypothalamic-pituitary-adrenal (HPA) and hypothalamic-pituitary-gonadal (HPG) axes nih.govresearchgate.net. Preclinical studies, often in the context of drug abuse research, have investigated this compound's effects on hormone secretion.

Research in preclinical models has shown that kappa-opioid agonists can functionally antagonize some of the effects of cocaine, including its influence on the HPA axis nih.govuni.lu. Studies in animals have indicated that cocaine stimulates the release of HPA and HPG axis hormones researchgate.net. While the direct effects of this compound alone on these axes in preclinical models are not as extensively documented as its interactions with other substances, its mixed opioid activity suggests a potential for modulation.

Clinical studies, which can sometimes provide insights relevant to preclinical understanding, have shown that this compound can increase serum prolactin levels, an effect consistent with both mu and kappa opioid receptor activation nih.gov. However, these studies also noted that this compound did not significantly increase ACTH and cortisol levels, unlike cocaine which stimulates these hormones nih.govnih.govuni.lu. This suggests that the MOR antagonist component of this compound might counteract the stimulatory effects on ACTH and cortisol observed with some other opioids or substances like cocaine nih.govuni.lu.

Further preclinical research is needed to fully elucidate the direct impact of this compound on the various components of the neuroendocrine system, including hormone secretion from the hypothalamic-pituitary-gonadal axis, in different animal models and physiological states.

Immunomodulatory Effects and Cytokine Regulation in Experimental Models

The opioid system interacts with the immune system, and opioid receptor activation can modulate immune cell function and cytokine production nih.gov. Preclinical studies have explored the immunomodulatory effects of this compound.

Research suggests that opioid receptors, particularly KORs, are present on immune cells and can exert an immunomodulatory function, controlling the release of cytokines nih.gov. Studies have shown that KOR activation can suppress the expression of certain proinflammatory cytokines nih.gov.

In a mouse model of contact dermatitis, this compound treatment was shown to modulate cytokine expression nih.govresearchgate.net. Specifically, this compound decreased the expression of the proinflammatory cytokine IL-31 while increasing the expression of the anti-inflammatory cytokine IL-10 nih.govresearchgate.net. This suggests that this compound's effects on pruritus in this model may involve the modulation of the local inflammatory response through cytokine regulation researchgate.netfrontiersin.org. The study also indicated that this compound increased the dermal M1 monocyte/macrophage population, which is involved in skin healing researchgate.net.

These findings suggest that this compound possesses immunomodulatory properties in preclinical models of inflammatory skin conditions, influencing the balance of pro- and anti-inflammatory cytokines and potentially impacting immune cell populations. Further preclinical investigations are warranted to fully understand the scope and mechanisms of this compound's immunomodulatory effects in various experimental models.

Analytical Chemistry Research and Method Development for Nalbuphine

Advanced Chromatographic Techniques for Quantification in Biological Matrices

Chromatographic methods, particularly when coupled with mass spectrometry, are the cornerstone for the quantitative analysis of nalbuphine in complex biological samples such as plasma, urine, and tissues. These techniques offer high selectivity and sensitivity, which are essential for pharmacokinetic and toxicokinetic studies.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a powerful and widely used technique for the quantification of this compound in biological matrices. Its advantages include high speed, resolution, and sensitivity. Several validated UPLC-MS/MS and LC-MS/MS methods have been developed for determining this compound concentrations in human plasma.

These methods often involve a sample preparation step, such as solid-phase extraction (SPE) or a simpler protein precipitation with acetonitrile, to remove interfering substances from the plasma sample. nih.govneogen.com Chromatographic separation is then achieved on various types of analytical columns, including Kinetex Phenyl-Hexyl, Phenomenex Kinetex PFP, or Waters Acquity UPLC BEH HILIC columns. nih.govneogen.com

Detection is typically performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion and multiple reaction monitoring (MRM) mode. nih.govneogen.com In this mode, specific precursor-to-product ion transitions are monitored for this compound and an internal standard (like naloxone or nalmefene) to ensure selectivity and accurate quantification. nih.govneogen.com For this compound, a common mass transition monitored is m/z 358 → 340 or m/z 358.4 → 340.1, which corresponds to the parent ion and a specific fragment ion. nih.govneogen.com

These developed assays demonstrate excellent performance characteristics. They show good linearity over a range of concentrations, typically from as low as 0.05 or 0.1 ng/mL up to 500 ng/mL, with correlation coefficients (r²) greater than 0.99. nih.govneogen.com The lower limit of quantitation (LLOQ) is often established at levels sufficient for pharmacokinetic studies, for instance, at 0.1 ng/mL or 0.5 ng/mL. nih.govneogen.com The validation of these methods also confirms high accuracy and precision, with intra- and inter-day precision values being well within acceptable limits. nih.govneogen.com The rapid run times, often just a few minutes, make these methods suitable for high-throughput analysis required in clinical and preclinical research. nih.govneogen.com

| Parameter | Method 1 Details | Method 2 Details | Method 3 Details |

|---|---|---|---|

| Sample Preparation | Protein Precipitation with Acetonitrile | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction |

| Chromatographic Column | Kinetex Phenyl-Hexyl (50 × 2.1 mm, 1.7 µm) | Phenomenex Kinetex PFP (100 × 2.1 mm, 2.6 µm) | Waters Acquity UPLC BEH HILIC (100 x 2.1 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile and 3 mM ammonium acetate with 0.1% formic acid (Gradient) | Acetonitrile and 0.1% formic acid, 15 mM ammonium acetate in water (60:40, v/v) | Acetonitrile and water (83:17, v/v) with 0.2% formic acid and 4mM ammonium formate |

| Detection Mode | Positive ESI MRM | Positive ESI MRM | Positive ESI |

| Mass Transition (m/z) | 358.4 → 340.1 | 358 → 340 | Not specified |

| Linearity Range | 0.1–500 ng/mL nih.gov | 0.50–500.00 ng/mL neogen.com | 0.05–20 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL nih.gov | 0.5 ng/mL neogen.com | 0.05 ng/mL |

| Intra- and Inter-day Precision (%RSD) | <10.67% nih.gov | <8.07% neogen.com | Within FDA guidelines |

| Accuracy | 94.07 to 105.34% nih.gov | 94.97 to 106.29% neogen.com | Within FDA guidelines |

Spectroscopic Characterization Methods for this compound and its Derivatives

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound and its metabolites or derivatives. These methods provide detailed information about the molecule's chemical structure, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural determination. One- and two-dimensional NMR analyses, including techniques like 1H–1H correlation spectroscopy (COSY), nuclear Overhauser enhancement spectroscopy (NOESY), heteronuclear single-quantum correlation (HSQC), and heteronuclear multiple bond correlation (HMBC), have been successfully used to elucidate the chemical structures of novel this compound metabolites. usdoj.gov For instance, these methods were instrumental in identifying hydroxylated and conjugated metabolites of this compound for the first time. usdoj.gov

Mass Spectrometry (MS), often coupled with chromatography (LC-MS or GC-MS), is used to confirm the molecular weight and fragmentation patterns of this compound and its derivatives. This information is complementary to NMR data and helps to confirm proposed structures. usdoj.gov The identification of metabolites such as northis compound and 6-ketothis compound has been achieved using gas chromatography-mass spectrometry (GC-MS). lupinepublishers.com

Other spectroscopic methods like Fourier-transform infrared (FT-IR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectrophotometry are also employed. FT-IR provides information about the functional groups present in the molecule. UV-Vis spectrophotometry can be used for quantitative analysis, as demonstrated by methods where this compound hydrochloride reacts with coloring agents like Bromophenol Blue (BPB) or Chlorophenol Red (CPR) to form colored ion-associate complexes. researchgate.net These complexes exhibit absorption maxima in the visible region (e.g., at 410 nm and 400 nm, respectively), which can be measured to determine the concentration of the drug. researchgate.net

Bioanalytical Method Validation for Preclinical and Translational Research

The validation of bioanalytical methods is a mandatory requirement to ensure the reliability, reproducibility, and accuracy of quantitative data from preclinical and clinical studies. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide detailed guidelines for this process. nih.govnih.gov A validated method provides confidence that the measured concentrations of this compound in a biological matrix are accurate and precise.

Key validation parameters for bioanalytical methods include selectivity, accuracy, precision, recovery, calibration curve, and stability. researchgate.net

Selectivity is the ability of the method to differentiate and quantify the analyte (this compound) in the presence of other components in the sample, including metabolites, impurities, and matrix components. dntb.gov.ua

Accuracy and Precision are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. Accuracy reflects how close the measured value is to the true value, while precision measures the variability of repeated measurements. For this compound LC-MS/MS assays, accuracy is typically within 94-106% and precision (expressed as relative standard deviation) is less than 11%. nih.govneogen.com

The Calibration Curve demonstrates the relationship between the instrument response and the known concentration of the analyte. dntb.gov.ua It is prepared in the same biological matrix as the study samples. For this compound, these curves consistently show high correlation coefficients (r² > 0.99) over the specified concentration range. nih.govneogen.com The lowest standard on the curve defines the Lower Limit of Quantitation (LLOQ). researchgate.net

Recovery assesses the efficiency of the extraction procedure by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample. Studies on this compound have reported recoveries ranging from 101.09% to 106.30%. nih.gov

Stability of this compound in the biological matrix is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures. researchgate.net

Successfully validated methods for this compound have been applied to human pharmacokinetic studies, demonstrating their suitability for preclinical and translational research. nih.govneogen.com

Development of Detection Assays for this compound and its Metabolites in Research Settings

Beyond standard chromatographic techniques, research has focused on developing a variety of detection assays for this compound and its metabolites, ranging from immunoassays to novel electrochemical sensors. These assays are valuable for different applications, including rapid screening and sensitive quantification in diverse samples.

Immunoassays: Enzyme-Linked Immunosorbent Assays (ELISAs) offer a method for rapid screening. A qualitative, one-step competitive ELISA kit has been developed for the detection of naltrexone (B1662487) and this compound in matrices like human urine, blood, or oral fluid for forensic use. neogen.com This assay operates on the principle of competition between the drug in the sample and an enzyme-labeled conjugate for a limited number of antibody binding sites on a precoated microplate. neogen.com The extent of color development is inversely proportional to the amount of this compound present in the sample. neogen.com

Electrochemical Sensors: A significant area of development is in electrochemical sensors, which offer sensitive, rapid, and cost-effective detection. Various approaches have been explored:

Voltammetric Methods: Cyclic voltammetry (CV) and linear sweep voltammetry (LSV) have been used to study the electrochemical oxidation of this compound. lupinepublishers.com One sensor, based on a glassy carbon electrode modified with an oval-like zinc oxide (ZnO) nanostructure, demonstrated a detection limit of 6.20 nM for this compound using LSV. nih.gov Other research has utilized electrodes modified with nanocomposites like MgO/CNTs to create sensors capable of detecting this compound at nanomolar concentrations (LOD of 0.5 nM). researchgate.net

Potentiometric Sensors: Novel potentiometric sensors have been constructed for the sensitive detection of this compound hydrochloride. These sensors have been modified with biogenically synthesized metal oxide nanoparticles, such as alumina (Al₂O₃) and copper oxide (CuO) nanoparticles, to enhance their performance. nih.gov

These developing assays provide alternative and complementary tools to chromatography for the detection and quantification of this compound in research settings, with applications potentially extending to clinical monitoring and forensic analysis.

Comparative Pharmacological Analyses of Nalbuphine

Distinguishing Nalbuphine from Pure Opioid Agonists at a Mechanistic Level

This compound's primary mechanism of action fundamentally differs from that of pure opioid agonists like morphine and fentanyl. While pure agonists primarily target and activate mu (µ)-opioid receptors to produce strong analgesia, they also carry a significant risk of adverse effects such as respiratory depression, euphoria, and physical dependence. patsnap.com

In contrast, this compound is characterized by its dual action: it is an agonist at the kappa (κ)-opioid receptor and an antagonist at the µ-opioid receptor. nih.govnih.govresearchgate.net Its analgesic properties are mediated through its agonist activity at the κ-opioid receptor. nih.gov This unique profile allows this compound to provide analgesia that is comparable to morphine but with a ceiling effect on respiratory depression, meaning that beyond a certain dose, the risk of breathing difficulties does not increase. xenonillinois.compharmacytimes.com This is a critical distinction from pure µ-agonists, where respiratory depression is dose-dependent and a major safety concern.

Furthermore, by acting as an antagonist at the µ-receptor, this compound can counteract some of the effects of µ-agonists. This property allows it to be used to reverse respiratory depression induced by other opioids without completely reversing their analgesic effects. xenonillinois.compharmacytimes.com Due to its antagonistic action at the µ-receptor, this compound may precipitate withdrawal symptoms in individuals physically dependent on pure opioid agonists. pharmacytimes.com

Comparison with Other Mixed Opioid Agonist-Antagonists

The class of mixed opioid agonist-antagonists includes several compounds with distinct pharmacological profiles. Understanding these differences is crucial for appreciating the specific therapeutic applications of each agent.

Pharmacological Differentiation from Butorphanol (B1668111) and Pentazocine (B1679294)

Butorphanol and pentazocine share with this compound the property of being mixed agonist-antagonists. However, there are key differences in their receptor interactions and clinical effects.

Butorphanol: Like this compound, butorphanol is a κ-opioid receptor agonist. nih.gov However, it is considered a partial agonist at the µ-receptor, whereas this compound is a µ-receptor antagonist. pharmacytimes.comnih.gov Some sources also indicate that butorphanol is a partial agonist of the sigma receptor, which may contribute to psychotomimetic effects. nih.gov In terms of analgesic potency, butorphanol is considered to be 3.5 to 7 times more potent than morphine, while this compound is generally considered equianalgesic to morphine. nih.gov

Pentazocine: Pentazocine is a κ-opioid receptor agonist and a weak partial agonist at the µ-opioid receptor. pharmacytimes.comaccurateclinic.com This partial µ-agonist activity differentiates it from this compound's µ-antagonism. pharmacytimes.com Clinically, this compound is considered to be about three times as potent as pentazocine in terms of analgesia. jaypeedigital.comnih.gov Studies have shown that this compound has a longer duration of action and a lower incidence of side effects like nausea and vomiting compared to pentazocine. ijbcp.com

| Compound | Mu (µ) Receptor Activity | Kappa (κ) Receptor Activity | Sigma (σ) Receptor Activity |

|---|---|---|---|

| This compound | Antagonist | Agonist | - |

| Butorphanol | Partial Agonist | Agonist | Partial Agonist |

| Pentazocine | Partial Agonist/Weak Antagonist | Agonist | - |

Contrast with Buprenorphine and Nalorphine (B1233523) in Receptor Profiles

Buprenorphine: Buprenorphine is a partial agonist at the µ-opioid receptor and an antagonist at the κ-receptor. pharmacytimes.comuams.edu This is essentially the opposite receptor profile of this compound. Buprenorphine's high affinity for the µ-receptor allows it to displace other opioids, and its partial agonist nature results in a ceiling effect for respiratory depression. uams.edu It is significantly more potent than morphine. uams.edu

Nalorphine: Nalorphine is an older mixed agonist-antagonist that acts as an antagonist at µ-receptors and an agonist at κ-receptors, similar to this compound. patsnap.com However, its use has been largely superseded by newer agents due to a higher incidence of dysphoric and psychotomimetic effects associated with its κ-agonist activity. patsnap.com

| Compound | Mu (µ) Receptor Activity | Kappa (κ) Receptor Activity |

|---|---|---|

| This compound | Antagonist | Agonist |

| Buprenorphine | Partial Agonist | Antagonist |

| Nalorphine | Antagonist | Agonist |

Analysis of Receptor Selectivity and Functional Selectivity across Opioid Classes

Receptor Selectivity: Receptor selectivity refers to the ability of a drug to bind preferentially to one type of receptor over others. This compound demonstrates clear selectivity, with its primary actions mediated through κ-agonist and µ-antagonist effects. nih.gov Displacement studies have shown that this compound has a high affinity for µ-receptors, followed by κ-receptors, and a lower affinity for delta (δ)-opioid receptors. nih.gov This selective interaction with µ and κ receptors is responsible for its characteristic pharmacological profile. nih.gov

Neurobiological and Systems Level Pharmacological Insights of Nalbuphine

Central Nervous System Opioid System Modulation

Nalbuphine exerts its effects by modulating the opioid receptor system in the CNS. Its primary mechanism involves agonism at KORs and antagonism at MORs drugbank.comfda.gov. This interaction profile is central to its analgesic properties and its differential effects compared to pure mu agonists medcraveonline.com.

Interactions within the Limbic System and Affective Neuroscience

The limbic system, involved in processing emotions and reward, is a key area where this compound interacts with opioid receptors drugbank.comredalyc.org. KORs are widely distributed in limbic areas such as the amygdala and nucleus accumbens wikipedia.orgmdpi.com. Activation of KORs, as occurs with this compound, is associated with effects on mood and can potentially influence the affective component of pain wikipedia.orgdoi.org. While MOR activation is typically linked to reward and euphoria, KOR activation is often associated with dysphoria and aversion, which is thought to contribute to the lower abuse potential of kappa agonists wikipedia.orgjci.org. Studies suggest the dynorphin-kappa system, active in the limbic system, regulates stress, aversion, mood, and drug-seeking behavior doi.orgjci.org. The exact mechanism of this compound's interaction within the limbic system and its full implications for affective neuroscience are still areas of research drugbank.comd-nb.info.

Differential Engagement of Brain Stem Respiratory Centers and Mechanism of Ceiling Effects

This compound produces respiratory depression by directly acting on brain stem respiratory centers fda.govpfizermedicalinformation.com. This involves reducing the responsiveness of these centers to increased carbon dioxide tension and electrical stimulation fda.govpfizermedicalinformation.com. However, a notable characteristic of this compound is its ceiling effect on respiratory depression fda.govpfizermedicalinformation.comresearchgate.net. This means that increasing the dose beyond approximately 30 mg does not result in further respiratory depression, unlike pure mu-opioid agonists fda.govpfizermedicalinformation.com. This ceiling effect is a significant safety advantage of this compound researchgate.netijdmsrjournal.com. The mechanism underlying this ceiling effect is linked to its mixed agonist-antagonist activity, where its MOR antagonist activity may limit the respiratory depressant effects typically mediated by MOR activation pfizermedicalinformation.compharmacytimes.com.

Involvement in Descending Antinociceptive Pathways (e.g., dorsal raphe nucleus activation)

Opioid receptors are strategically located in areas involved in pain transmission and modulation, including the brainstem (such as the periaqueductal gray (PAG) and rostral ventral medulla (RVM)) and the dorsal horn of the spinal cord mdpi.comcambridge.org. The descending pain modulatory system, originating in areas like the PAG and RVM, plays a crucial role in inhibiting pain signals at the spinal cord level physio-pedia.comresearchgate.net. Opioids can activate these descending pathways cambridge.org. While the involvement of the dorsal raphe nucleus is often associated with descending serotonergic pathways in pain modulation, the primary documented mechanism for this compound's antinociceptive action involves its KOR agonist and MOR antagonist activity at various levels of the pain pathway, including the spinal cord and supraspinal regions doi.orgpsu.edu. KORs in the dorsal root ganglia may also be involved in controlling visceral pain doi.org. Studies in mice suggest that this compound's analgesia involves a complex interaction between supraspinal kappa3 and spinal kappa1 mechanisms psu.edu.

Neurotransmitter Release Modulation and Synaptic Plasticity

Opioid receptors are G protein-coupled receptors that, upon activation, typically lead to decreased cyclic adenosine (B11128) monophosphate (cAMP) levels, inhibition of Ca2+ signaling, and activation of K+ ion channels cambridge.org. These actions ultimately attenuate neuronal excitation and prevent neurotransmitter release cambridge.org. At the synaptic level, pain perception involves excitatory neurotransmitters like glutamate (B1630785) and substance P, and inhibitory neurotransmitters like GABA and glycine (B1666218) mdpi.com. Opioids can reduce pain transmission at the dorsal horn by inhibiting the release of excitatory neurotransmitters physio-pedia.com. This compound's KOR agonist activity can inhibit the release of neurotransmitters such as substance P, which is involved in pain signal transmission patsnap.com. The impact of this compound on other neurotransmitters like dopamine, glutamate, and GABA, and its broader effects on synaptic plasticity, are areas of ongoing research, particularly in the context of its mixed agonist-antagonist profile and its effects on different brain regions mdpi.comresearchgate.net.

Long-Term Receptor Adaptations and Neuroplasticity in Preclinical Models

Chronic exposure to opioids can lead to long-term adaptations in opioid receptors and associated neuroplastic changes jci.org. Preclinical studies investigating the effects of chronic this compound administration have explored its impact on receptor expression and function, as well as broader neuroplasticity, particularly in the context of pain and addiction models researchgate.net. For instance, some research suggests that chronic co-administration of this compound might attenuate the development of opioid dependence, potentially by influencing neurobiological pathways involved in dependence and withdrawal researchgate.net. The interaction between KOR and MOR systems is complex, and chronic modulation by a mixed agonist-antagonist like this compound can lead to intricate adaptive responses in receptor sensitivity and downstream signaling pathways frontiersin.orgnih.gov.

Pharmacological Interactions with Other Neuroactive Compounds (Mechanistic)

This compound can interact with other neuroactive compounds, primarily due to its CNS depressant effects and its interactions with the opioid system fda.govnih.gov. Concomitant use of this compound with other CNS depressants, such as benzodiazepines, alcohol, other sedatives/hypnotics, anxiolytics, tranquilizers, muscle relaxants, general anesthetics, and antipsychotics, can lead to additive pharmacologic effects, increasing the risk of respiratory depression and profound sedation fda.govnih.govmedscape.com. Mechanistically, this often involves synergistic pharmacodynamic effects where multiple drugs depress CNS activity nih.govmedscape.com. When administered with mu agonist opioid analgesics (e.g., morphine, fentanyl), this compound, as a mu antagonist, may partially reverse or block opioid-induced respiratory depression and can precipitate withdrawal in patients physically dependent on mu opioids fda.govpfizermedicalinformation.compharmacytimes.com. This interaction is due to competitive binding at the mu opioid receptor drugbank.comfda.gov.

Data Table

| Receptor Type | This compound Activity | Primary Associated Effects (General Opioid Activity) |

| Mu Opioid Receptor (MOR) | Antagonist drugbank.comfda.gov | Analgesia (supraspinal), Respiratory Depression, Euphoria, Sedation, Physical Dependence |

| Kappa Opioid Receptor (KOR) | Agonist drugbank.comfda.gov | Analgesia (spinal), Sedation, Dysphoria, Miosis, Ceiling on Respiratory Depression |

| Delta Opioid Receptor (DOR) | Low Affinity wikipedia.org | Analgesia (spinal and supraspinal), Modulation of Mu effects |

Note: This table summarizes the primary interactions and generally associated effects of opioid receptor activation. This compound's specific effects are a result of its mixed agonist/antagonist activity.

Modulation of Alpha2-Adrenergic Receptor Systems

The interaction between opioids and the alpha2-adrenergic receptor system is a significant area of neuropharmacological research. Alpha2-adrenergic receptors are G protein-coupled receptors that respond to adrenaline and noradrenaline, playing a key role in regulating the sympathetic nervous system and influencing processes such as pain transmission and sedation. rcsb.orgnih.gov

While this compound is primarily known for its activity at opioid receptors, studies suggest potential interactions or modulatory effects on the alpha2-adrenergic system. Alpha2-adrenergic agonists, such as clonidine (B47849) and dexmedetomidine, are known to produce sedation, analgesia, and can attenuate opioid-induced hyperalgesia. rcsb.orgnih.govscirp.org Some research indicates that combining this compound with an alpha2-adrenergic receptor agonist can lead to enhanced sedation. wikipedia.org This suggests a potential interplay between this compound's opioid receptor activity and the alpha2-adrenergic system, although the precise mechanisms of this modulation by this compound itself require further detailed investigation.

Studies examining the modulation of opioid-induced hyperalgesia (HIO) have explored the role of alpha2-adrenergic agonists, finding that they can attenuate or eliminate HIO, suggesting the involvement of alpha2 receptors in this process. scirp.org While this compound has been shown to inhibit HIO, the extent to which this effect is mediated through direct or indirect modulation of alpha2-adrenergic receptors is not fully elucidated. scirp.org

Noradrenergic and Serotonergic Pathway Interactions

The noradrenergic and serotonergic pathways are crucial descending pain modulatory systems originating in the brainstem and projecting to the spinal cord. These pathways can either inhibit or facilitate pain transmission. nih.gov